REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH3:15])[C:10]=1[NH:16]C(=O)[O-].ClC1C=C(F)C=CC=1C1N(C)N=C(C)C=1NC(=O)OC.[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH3:15])[C:10]=1[NH2:16] |f:2.3|
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Name
|
N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)NC([O-])=O
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Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)NC(OC)=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 20 h
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Duration
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20 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
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Type
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EXTRACTION
|
Details
|
The combined organic layers were extracted with hydrochloric acid (1 N, 2×30 mL)
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Type
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ADDITION
|
Details
|
the pH of the combined aqueous extracts was adjusted to 10 with the addition of sodium hydroxide (1 N)
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Type
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EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (2×40 mL)
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Type
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WASH
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Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |